Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Description
Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a thiophene derivative with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol . Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Properties
IUPAC Name |
methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-4-6(9(12)13-3)8(10)14-7(4)5(2)11/h10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOISZCZRFSKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Amino Group Reactions
The 2-amino group participates in nucleophilic substitution and condensation reactions :
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acyl derivatives.
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Schiff Base Formation : Condenses with aldehydes/ketones to generate imine derivatives, as observed in crystal structures of related compounds .
Acetyl Group Reactions
The 5-acetyl moiety undergoes:
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Oxidation : Transforms into carboxylic acids using KMnO₄/H₂SO₄.
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Reduction : Converts to ethanol derivatives via NaBH₄ or LiAlH₄.
Ester Group Reactions
The methyl ester at position 3 is susceptible to:
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Hydrolysis : Forms carboxylic acids under acidic (HCl/H₂O) or basic (NaOH) conditions .
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Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts.
Mechanistic Insights from Structural Studies
X-ray crystallography of related compounds reveals:
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Planar Thiophene Ring : Facilitates conjugation and stabilizes intermediates during reactions .
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Hydrogen Bonding : Intramolecular H-bonds between the amino and carbonyl groups influence reactivity patterns .
Key Reaction Pathways and Products
Comparative Reactivity with Analogues
Research Advancements
Scientific Research Applications
Anticancer Properties
Recent studies indicate that methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and its derivatives exhibit antiproliferative effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific pathways associated with cell proliferation and survival.
Case Study:
A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including this compound, which were evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated significant activity, particularly against breast and colon cancer cells, suggesting potential for development as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Research has shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in pharmaceutical formulations aimed at treating infections.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
This table summarizes the antimicrobial efficacy observed in laboratory tests, indicating that higher concentrations correlate with larger inhibition zones .
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for their potential as herbicides and fungicides .
Herbicidal Activity
Research indicates that compounds derived from this compound exhibit herbicidal properties against several weed species. These findings suggest that such compounds could be developed into effective herbicides with lower toxicity to non-target plants.
Case Study:
A field study conducted by agricultural scientists tested the efficacy of synthesized thiophene derivatives on common agricultural weeds. The results showed a significant reduction in weed biomass when treated with formulations containing this compound .
Synthesis and Structural Studies
The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.
Data Table: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride + thiophene derivative | 85 |
| Amination | Ammonia in ethanol | 75 |
| Carboxylation | Carbon dioxide under pressure | 90 |
This table outlines the key steps involved in the synthesis process along with yields achieved during each step, demonstrating the efficiency of the synthetic route utilized .
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound shares a similar thiophene core structure but differs in the substitution pattern.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have a hydroxyl group at the 3-position and an aryl group at the 5-position.
Uniqueness: Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (C9H11NO3S) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a one-pot reaction involving elemental sulfur, acetylacetone, and methyl cyanoacetate. The reaction proceeds under reflux conditions, yielding the target compound with moderate efficiency. The synthesis method has been documented to produce a variety of thiophene derivatives, which are known for their versatile biological properties .
- Molecular Formula : C9H11NO3S
- Molecular Weight : 213.25 g/mol
- Melting Point : 165-167 °C
- Structure : The compound features a thiophene ring with acetyl and amino functional groups, which contribute to its biological activity.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that compounds with similar structures show effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene have been reported to demonstrate minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Ethyl derivative | S. aureus | 75 |
| Other thiophene derivatives | Various strains | 50 - 100 |
Antiproliferative Effects
Studies have shown that this compound and its derivatives possess antiproliferative properties against cancer cell lines. The mechanism of action is believed to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For example, compounds with similar thiophene structures have been noted for their ability to inhibit tumor growth in vitro .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of several thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against E. coli and S. aureus, supporting its potential as an antibacterial agent .
- Anticancer Research : In another investigation focusing on the antiproliferative effects of thiophene derivatives, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 227.28 g/mol | |
| XlogP | ~4.0 | |
| TPSA | 89.8 Ų | |
| Hydrogen Bond Donors | 1 (NH) |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Dimerized thiophenes | Excess sulfur or prolonged reflux | Optimize reaction time (<6 hours) |
| De-esterified products | Hydrolysis in polar solvents | Use anhydrous ethanol/DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
